![molecular formula C80H96O8 B13775456 p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
p-Isopropylcalix[8]arene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Isopropylcalix8arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes, making them valuable in supramolecular chemistry. p-Isopropylcalix8arene, in particular, has eight phenolic units and is substituted with isopropyl groups at the para positions, enhancing its solubility and complexation properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Isopropylcalix8arene typically involves the cyclooligomerization of p-isopropylphenol with formaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the phenolic units. The reaction mixture is heated to promote the cyclization process, resulting in the formation of the calixarene macrocycle.
Industrial Production Methods
Industrial production of p-Isopropylcalix8arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
p-Isopropylcalix8arene undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, particularly lanthanides and alkali metals, through coordination with the phenolic oxygen atoms.
Substitution Reactions: The isopropyl groups can be substituted with other functional groups to modify the properties of the calixarene.
Oxidation and Reduction Reactions: The phenolic units can undergo oxidation and reduction reactions, altering the electronic properties of the macrocycle.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal salts such as lanthanide nitrates or alkali metal chlorides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base like triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Complexation Reactions: The major products are metal-calixarene complexes, which have applications in catalysis and sensing.
Substitution Reactions: Substituted calixarenes with modified functional groups, enhancing their solubility or binding properties.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the calixarene, which can exhibit different electronic and structural properties.
Wissenschaftliche Forschungsanwendungen
Complexation Chemistry
Selective Ion Recognition
p-Isopropylcalix arene exhibits remarkable selectivity for certain cations, making it valuable in ion recognition applications. For example, studies have shown that it can form stable complexes with cesium ions (Cs+). The stability constants of these complexes increase with temperature, indicating an endothermic reaction process. This property is particularly useful in separating cesium from other alkali metals in environmental remediation efforts and nuclear waste management .
Thermodynamic Studies
Research has demonstrated that the complexation behavior of p-isopropylcalix arene can be analyzed thermodynamically. The formation of a 1:1 complex between p-isopropylcalix arene and Cs+ ions indicates its potential for applications in sensor technology and selective ion extraction processes. The mobility of the formed complex compared to free solvated ions suggests its utility in enhancing ion transport in various chemical systems .
Material Science
Fullerene Purification
One of the notable industrial applications of p-isopropylcalix arene is in the purification of fullerenes, particularly C60. A patented method utilizes p-isopropylcalix arene to selectively precipitate C60 from fullerene mixtures. This process not only improves the purity of the isolated fullerenes but also reduces solvent usage, making it an environmentally friendly approach to fullerene purification. The efficiency of this method is highlighted by high recovery rates and purity levels reaching up to 99% .
Supramolecular Chemistry
In supramolecular chemistry, p-isopropylcalix arene has been used to form host-guest complexes with various organic molecules, including xylenes. The crystal structures formed with these compounds have been characterized, revealing insights into their molecular interactions and potential applications in separation technologies and sensor devices. The specificity of p-isopropylcalix arene for p-xylene over other isomers illustrates its utility in selective adsorption processes .
Nanotechnology
Nanoparticle Stabilization
Research has shown that p-isopropylcalix arene can stabilize silver nanoparticles through self-assembly processes. These nanoparticles exhibit enhanced catalytic properties when modified with calixarene derivatives, making them suitable for applications in electrochemical sensors. For instance, silver nanoparticles stabilized by calixarene have demonstrated effective catalytic activity for reducing pharmaceutical compounds like flutamide, showcasing their potential in biomedical applications and environmental monitoring .
Drug Delivery Systems
The unique structure of p-isopropylcalix arene allows it to encapsulate therapeutic agents effectively. This property is being explored for drug delivery systems where calixarene derivatives can enhance the solubility and bioavailability of poorly soluble drugs. The ability to form stable complexes with various drug molecules positions p-isopropylcalix arene as a promising candidate for developing advanced drug delivery formulations.
Wirkmechanismus
The mechanism of action of p-Isopropylcalix8arene primarily involves its ability to form host-guest complexes. The phenolic oxygen atoms act as coordination sites for metal ions or other guest molecules, leading to the formation of stable complexes. The isopropyl groups enhance the solubility and binding properties of the calixarene, allowing it to interact effectively with various molecular targets. The molecular pathways involved in these interactions depend on the specific guest molecules and the nature of the complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-tert-Butylcalix8arene : Similar in structure but with tert-butyl groups instead of isopropyl groups. It has different solubility and complexation properties.
- p-Methylcalix8arene : Substituted with methyl groups, leading to variations in binding affinity and solubility.
- p-Ethylcalix8arene : Contains ethyl groups, affecting its complexation behavior and solubility.
Uniqueness
p-Isopropylcalix8arene is unique due to its specific substitution pattern with isopropyl groups, which enhances its solubility and complexation properties compared to other calixarenes. This makes it particularly valuable in applications requiring high solubility and strong binding affinity for guest molecules.
Eigenschaften
Molekularformel |
C80H96O8 |
---|---|
Molekulargewicht |
1185.6 g/mol |
IUPAC-Name |
5,11,17,23,29,35,41,47-octa(propan-2-yl)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol |
InChI |
InChI=1S/C80H96O8/c1-41(2)49-17-57-33-59-19-50(42(3)4)21-61(74(59)82)35-63-23-52(44(7)8)25-65(76(63)84)37-67-27-54(46(11)12)29-69(78(67)86)39-71-31-56(48(15)16)32-72(80(71)88)40-70-30-55(47(13)14)28-68(79(70)87)38-66-26-53(45(9)10)24-64(77(66)85)36-62-22-51(43(5)6)20-60(75(62)83)34-58(18-49)73(57)81/h17-32,41-48,81-88H,33-40H2,1-16H3 |
InChI-Schlüssel |
FUNVVCPIXASZKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)C)CC8=C(C(=CC(=C8)C(C)C)CC9=C(C(=CC(=C9)C(C)C)C2)O)O)O)C(C)C)C(C)C)C(C)C)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.